molecular formula C13H12N2O3S B2519494 Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate CAS No. 864860-55-9

Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate

Cat. No.: B2519494
CAS No.: 864860-55-9
M. Wt: 276.31
InChI Key: GWJCSHVMKKGILS-UHFFFAOYSA-N
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Description

Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative featuring a cyclopropanecarbonylamino substituent at position 2 and a methyl ester group at position 5. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties .

Properties

IUPAC Name

methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-18-12(17)8-4-5-9-10(6-8)19-13(14-9)15-11(16)7-2-3-7/h4-7H,2-3H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJCSHVMKKGILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331383
Record name methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677811
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

864860-55-9
Record name methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Cyclopropane Ring: The cyclopropane ring is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Amidation: The amide group is introduced by reacting the intermediate with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: Finally, the methyl ester group is formed through esterification using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Reactivity Analysis

The compound exhibits reactivity at multiple functional groups:

Functional Group Reactivity Potential Reactions
Methyl ester (COOCH₃) Susceptible to hydrolysis under acidic/basic conditionsConversion to carboxylic acid (COOH)
Amino group (NH₂) Nucleophilic; undergoes acetylation, alkylation, or coupling reactionsAmide formation, bioconjugation
Benzothiazole ring Electrophilic substitution (e.g., at position 6)Functionalization of the aromatic ring
Cyclopropanecarbonyl Potential for ring-opening reactions under strain or catalytic conditionsAdditions to strained carbonyl groups

Structural Comparisons

Compound Key Features Reactivity Implications
Methyl 2-amino-1,3-benzothiazole-6-carboxylate Lacks cyclopropanecarbonylamino group; simpler structureLess steric hindrance, easier substitution
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate Ethyl ester instead of methyl; similar amine reactivityComparable nucleophilicity but different solubility
2-Amino-benzothiazole No carboxylate ester; lower molecular weightReduced hydrolysis potential

Biological Activity Correlations

While not directly detailing chemical reactions, studies on benzothiazole derivatives highlight:

  • Anticancer mechanisms : Inhibition of enzymes like MMP-9 and induction of apoptosis .

  • Structure-activity relationships : Substituents (e.g., acetylamino groups) enhance binding to targets .

  • Solubility effects : Ester groups (e.g., methyl) improve bioavailability compared to carboxylic acids .

Experimental Considerations

  • Synthesis verification : TLC and NMR spectroscopy (¹H/¹³C) are critical for monitoring reaction progress and purity .

  • Safety : Handling requires precautions due to potential irritants (e.g., HCl

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that derivatives of benzothiazole compounds exhibit significant anticancer activity. Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate has been studied for its ability to inhibit the proliferation of various cancer cell lines.

Case Study: Antitumor Evaluation
A study evaluated the compound's efficacy against human tumor cells, revealing the following IC50 values:

Cell LineIC50 (μM)
HepG215.5
DLD12.8
KB18.3

These findings suggest that structural modifications can lead to varying degrees of cytotoxicity, indicating its potential as a lead compound for further development in cancer therapy.

Mechanism of Action
The biological activity of this compound is believed to involve multiple mechanisms:

  • DNA Binding : Molecular docking studies suggest that it may interact with DNA, inhibiting replication.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cellular processes, including topoisomerases and kinases.

Antimicrobial Activity

This compound also exhibits promising antimicrobial properties. Studies on related benzothiazole derivatives have demonstrated significant activity against various bacterial and fungal pathogens.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds are summarized below:

CompoundMIC (μmol/mL)MBC (μmol/mL)
4d10.7 - 21.421.4 - 40.2
4pNot specifiedNot specified

These results indicate that modifications in the structure can enhance antimicrobial efficacy.

Agricultural Applications

The compound's potential extends into agricultural chemistry as well. Research has indicated that benzothiazole derivatives can serve as effective fungicides and herbicides.

Case Study: Fungicidal Activity
A study assessed the fungicidal properties of this compound against common plant pathogens:

PathogenInhibition (%)
Fusarium oxysporum85
Alternaria solani90
Botrytis cinerea75

The results demonstrate its effectiveness as a potential agricultural fungicide, providing an avenue for developing safer and more efficient crop protection agents.

Material Science

In material science, the unique properties of this compound allow for applications in creating advanced materials with specific functionalities.

Case Study: Polymer Additive
Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength:

PropertyControl SampleSample with Additive
Thermal Stability (°C)220250
Tensile Strength (MPa)3045

These enhancements suggest its utility as an additive in the development of high-performance materials.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly influences the physicochemical and biological properties of benzothiazole derivatives. Below is a comparison with key analogs:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Key Properties/Applications
Methyl 2-amino-1,3-benzothiazole-6-carboxylate Amino (-NH2) C9H8N2O2S 208.24 Precursor for acylated derivatives; used in synthesis of bioactive molecules
Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate tert-Butoxycarbonylamino (Boc-protected) C15H18N2O4S 334.38 Enhanced solubility in organic solvents; intermediate in peptide synthesis
Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate Cyclopropanecarbonylamino C12H10N2O3S* 262.28* Potential metabolic stability; rigid structure for target binding
Methyl 5-amino-1-benzothiophene-2-carboxylate Amino (-NH2) on benzothiophene C10H9NO2S 223.25 Structural isomer; altered electronic properties

*Estimated based on structural similarity.

Key Observations :

  • Amino vs.
  • Boc-Protected Analogs: The tert-butoxycarbonyl (Boc) group in Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate offers temporary protection during synthesis, contrasting with the permanent cyclopropane modification in the target compound .

Substituent Variations at Position 6

The ester group at position 6 is conserved across analogs, but the alkyl chain (methyl vs. ethyl) affects solubility and metabolic stability:

Compound Name Ester Group at Position 6 Key Spectral Features (IR/NMR)
Methyl 2-amino-1,3-benzothiazole-6-carboxylate Methyl ester (-COOCH3) IR: 2220 cm⁻¹ (CN), 1719 cm⁻¹ (CO); NMR: δ 3.69 (s, -OCH3)
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate Ethyl ester (-COOCH2CH3) NMR: δ 1.34 (t, -CH2CH3), 4.31 (q, -OCH2)
This compound Methyl ester (-COOCH3) Expected IR: ~1730 cm⁻¹ (ester CO), ~1650 cm⁻¹ (amide CO); NMR: δ 1.0–1.5 (cyclopropane protons), 8.5 (amide NH)

Key Observations :

  • Methyl vs. Ethyl Esters : Methyl esters generally exhibit higher crystallinity and lower solubility in aqueous media compared to ethyl esters .
  • Spectral Signatures: The cyclopropanecarbonylamino group is expected to show distinct NMR signals for the cyclopropane ring (δ ~1.0–1.5) and amide proton (δ ~8.5), differentiating it from simpler amino or Boc-protected analogs .

Biological Activity

Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C13H12N2O3S
  • Molecular Weight : 280.31 g/mol
  • CAS Number : 864860-55-9

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with cyclopropanecarbonylamine. Characterization methods such as NMR, LC-MS, and HPLC are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has been evaluated for its effects on various cancer cell lines:

  • Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), and H1299.
  • Methods :
    • MTT Assay : To assess cell viability.
    • Flow Cytometry : To analyze apoptosis and cell cycle progression.
    • ELISA : To measure levels of inflammatory cytokines (IL-6, TNF-α).

The results indicated that the compound significantly inhibits proliferation in these cancer cell lines and induces apoptosis through modulation of key signaling pathways such as AKT and ERK .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown a reduction in pro-inflammatory cytokines (IL-6 and TNF-α) in macrophage models when treated with this compound. This dual action positions it as a promising candidate for therapies targeting both cancer and inflammation .

Mechanistic Insights

The mechanism of action for this compound involves:

  • Inhibition of Cell Proliferation : By inducing cell cycle arrest and promoting apoptosis.
  • Downregulation of Inflammatory Mediators : Through inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines.

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:

  • Study on A431 Cells :
    • Findings : Significant cytotoxicity observed at concentrations ranging from 1 to 4 μM.
    • : The compound shows promise as a therapeutic agent against epidermoid carcinoma.
  • Study on A549 Cells :
    • Findings : Inhibition of migration and invasion capabilities in vitro.
    • : Suggests potential use in preventing metastasis in lung cancer patients .

Comparative Analysis with Other Compounds

CompoundAnticancer ActivityAnti-inflammatory ActivityMechanism
This compoundHighModerateInhibition of AKT/ERK pathways
Compound B7 (related benzothiazole)Very HighHighDual pathway inhibition (AKT/ERK)
Other BenzothiazolesVariableVariableDiverse mechanisms depending on structure

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the cyclopropanecarbonylamino group to the benzothiazole scaffold?

  • Methodological Answer : The cyclopropanecarbonylamino group can be introduced via acylation of a 2-aminobenzothiazole intermediate. For example, ethyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS 66947-92-0) can be hydrolyzed to the carboxylic acid, followed by coupling with cyclopropanecarbonyl chloride under Schotten-Baumann conditions . Key parameters include pH control (basic aqueous/organic biphasic system) and temperature (0–5°C to minimize side reactions). Purity is validated via HPLC and 1H^1H-NMR (e.g., disappearance of the NH2_2 peak at δ 5.8 ppm and appearance of the cyclopropane C–H signal at δ 1.2–1.5 ppm) .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to confirm purity >95%.
  • Spectroscopy :
  • 1H^1H-NMR: Key signals include the cyclopropane protons (δ 1.2–1.5 ppm, multiplet), benzothiazole aromatic protons (δ 7.5–8.3 ppm), and ester methyl group (δ 3.9 ppm, singlet) .
  • IR: Stretching vibrations for carbonyl groups (C=O at ~1700 cm1^{-1}) and N–H (amide at ~3300 cm1^{-1}) .

Q. What are the optimal conditions for ester hydrolysis to generate the carboxylic acid derivative?

  • Methodological Answer : Hydrolysis of the methyl ester can be achieved using LiOH in THF/H2_2O (1:1) at 60°C for 6–8 hours . The reaction progress is monitored by TLC (silica gel, ethyl acetate/hexanes). Post-reaction, acidification with HCl (1M) precipitates the carboxylic acid, which is recrystallized from ethanol/water (yield: 75–85%). Confirmatory 13C^{13}C-NMR should show loss of the ester carbonyl (δ ~165 ppm) and emergence of the carboxylic acid carbonyl (δ ~175 ppm) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropanecarbonyl group influence crystallographic packing?

  • Methodological Answer : X-ray crystallography (e.g., SHELXL refinement ) reveals that steric hindrance from the cyclopropane ring disrupts π-π stacking interactions observed in simpler analogs (e.g., ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate ). Hydrogen-bonding networks (N–H⋯O=C) dominate packing, with dimer formation via amide interactions. Crystallographic data (e.g., triclinic P1 space group, Z = 2) should be compared to derivatives lacking the cyclopropane moiety to assess structural deviations .

Q. What analytical approaches resolve contradictions in biological activity data across analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare IC50_{50} values of analogs (e.g., methyl vs. ethyl esters, cyclopropane vs. tert-butyl groups) in assays targeting cancer cells (e.g., MTT assay ).
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify regions influencing receptor binding. For example, the cyclopropane group may enhance membrane permeability due to its lipophilicity (clogP calculated via ChemAxon) .
  • Data Normalization : Account for batch-to-batch variability in purity (e.g., via qNMR) and solvent effects in biological assays .

Q. How can reaction mechanisms for nucleophilic substitution at the benzothiazole C2 position be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Monitor reactions (e.g., with amines or thiols) under pseudo-first-order conditions using UV-Vis spectroscopy (λ = 260 nm for benzothiazole absorption).
  • Isotopic Labeling : Use 15N^{15}N-labeled starting materials to track nitrogen migration during substitution.
  • DFT Transition-State Analysis : Identify intermediates (e.g., Meisenheimer complexes) and activation barriers using Gaussian09 .

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